N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide
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Overview
Description
N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide is a compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and alcohols under mild conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield isoindoline-1,3-dione derivatives, while reduction reactions can produce isoindoline-1,3-diol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, and other proteins . This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide can be compared with other similar compounds, such as phthalimide and thiazolidine derivatives . These compounds share structural similarities but differ in their reactivity and biological activity. For example, phthalimide derivatives are known for their use in the synthesis of pharmaceuticals and agrochemicals, while thiazolidine derivatives exhibit significant anticancer activity .
List of Similar Compounds
- Phthalimide derivatives
- Thiazolidine derivatives
- Isoindoline-1,3-dione derivatives
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
39095-00-6 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)formamide |
InChI |
InChI=1S/C10H8N2O3/c1-12-9(14)7-3-2-6(11-5-13)4-8(7)10(12)15/h2-5H,1H3,(H,11,13) |
InChI Key |
BCYJIXWDCXYOJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC=O |
Origin of Product |
United States |
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